molecular formula C26H32N2O5 B265427 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265427
M. Wt: 452.5 g/mol
InChI Key: STEPKAKXBZDBLX-ZNTNEXAZSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolidinones and has been studied for its potential as an anti-inflammatory, antitumor, and analgesic agent.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act on multiple targets within the body. 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects:
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in scientific research studies. 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the opioid receptors in the brain, which are involved in pain perception.

Advantages and Limitations for Lab Experiments

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is that 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anti-inflammatory, antitumor, and analgesic effects in scientific research studies. Additionally, 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore the mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one to better understand how it exerts its therapeutic effects. Additionally, future research could focus on optimizing the synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one to improve its yield and purity. Finally, future research could explore the potential of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylbenzoyl chloride with 3-methoxy-4-propoxyaniline to form 4-methyl-N-(3-methoxy-4-propoxyphenyl)benzamide. This intermediate is then reacted with N,N-dimethylaminoethylchloride to form the final product, 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various scientific research studies. One study found that 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one had antitumor effects by inducing apoptosis in cancer cells. Additionally, 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as an analgesic agent, as it was found to reduce pain in mice models.

properties

Product Name

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-15-33-20-12-11-19(16-21(20)32-5)23-22(24(29)18-9-7-17(2)8-10-18)25(30)26(31)28(23)14-13-27(3)4/h7-12,16,23,29H,6,13-15H2,1-5H3/b24-22+

InChI Key

STEPKAKXBZDBLX-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\[O-])/C(=O)C(=O)N2CC[NH+](C)C)OC

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)[O-])C(=O)C(=O)N2CC[NH+](C)C)OC

Origin of Product

United States

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